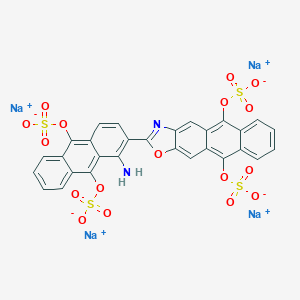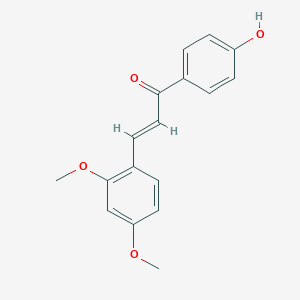
(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
“(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H16O4 . It has a molecular weight of 284.31 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.31 . It should be stored in a dry place and in a freezer, under -20°C . The boiling point of this compound is not specified .Applications De Recherche Scientifique
Chemopreventive Properties
Hydroxy-substituted natural and synthetic chalcones, including 4’-Hydroxy-2,4-dimethoxychalcone, have been highlighted for their chemopreventive properties . They display various biological activities and have many applications against various diseases .
Antioxidant Properties
Chalcones bearing hydroxy substituents, such as 4’-Hydroxy-2,4-dimethoxychalcone, have been underlined for their antioxidant properties . These properties can be beneficial in combating oxidative stress-related diseases .
Anti-inflammatory Properties
4’-Hydroxy-2,4-dimethoxychalcone has been shown to possess promising anti-inflammatory properties, inhibiting TNF-α and IL-6 release . This could potentially be used in the treatment of various inflammatory conditions .
Antimicrobial Properties
Chalcones, including 4’-Hydroxy-2,4-dimethoxychalcone, have been recognized for their antimicrobial properties . They could potentially be used in the development of new antimicrobial agents .
Anticancer Properties
Chalcones have been studied for their anticancer properties . The structural features of chalcones, including 4’-Hydroxy-2,4-dimethoxychalcone, make them potential candidates for anticancer drug discovery .
Antiparasitic Properties
4’-Hydroxy-2,4-dimethoxychalcone has been noted for its antiparasitic properties, including anti-malarial activity . This suggests potential applications in the treatment of parasitic diseases .
Safety and Hazards
The compound carries a warning signal word . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . The hazard statements are H315, H319, and H335 . These codes refer to specific safety precautions that should be taken when handling this compound.
Mécanisme D'action
Target of Action
4’-Hydroxy-2,4-dimethoxychalcone, a natural chalcone derivative found in the red herbal resin of Dracaena cochinchinensis , has been shown to have a wide range of biological activities. The primary targets of this compound are still under investigation, but it has demonstrated significant activity against various pathogens, including malarial parasites, protozoa, bacteria, and fungi .
Mode of Action
It is known to exhibit anti-inflammatory properties and can obstruct inflammatory cytokine secretion . This suggests that it may interact with targets involved in the inflammatory response, potentially inhibiting key enzymes or signaling pathways.
Biochemical Pathways
The biochemical pathways affected by 4’-Hydroxy-2,4-dimethoxychalcone are likely to be diverse, given its broad spectrum of biological activities. It is known that chalcones, the family of compounds to which 4’-Hydroxy-2,4-dimethoxychalcone belongs, can influence a variety of biochemical pathways. These include pathways involved in inflammation, oxidative stress, and cellular proliferation .
Pharmacokinetics
In terms of pharmacokinetics, 4’-Hydroxy-2,4-dimethoxychalcone has been shown to have a half-life (T1/2) of 1.94 hours, a peak concentration (Cmax) of 158 ng/mL, and an area under the curve (AUC) of 384 ng•h/mL in four- to five-week-old ICR mice when administered orally at a dose of 160 mg/kg . These properties suggest that the compound is relatively quickly absorbed and eliminated, which could impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of 4’-Hydroxy-2,4-dimethoxychalcone’s action are likely to be diverse, reflecting its broad spectrum of biological activities. For example, its anti-inflammatory activity could result in reduced cytokine production and inflammation, while its antimicrobial activity could lead to the death or inhibition of various pathogens .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Hydroxy-2,4-dimethoxychalcone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Furthermore, the compound’s activity can also be influenced by the specific characteristics of the biological environment in which it is acting, such as the presence of specific enzymes or transport proteins .
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYODFMSUKGY-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-hydroxy-2,4′-dimethoxychalcone being isolated from Bidens biternata for the first time?
A1: The isolation of 4-hydroxy-2,4′-dimethoxychalcone from Bidens biternata for the first time is significant for several reasons:
- Validation of Traditional Knowledge: Bidens species have a history of ethnomedicinal use. [] This finding supports the traditional use of Bidens biternata for medicinal purposes and highlights the potential of exploring traditional knowledge for discovering new bioactive compounds.
Q2: What is the reported anticancer activity of 4-hydroxy-2,4′-dimethoxychalcone?
A2: The research indicates that 4-hydroxy-2,4′-dimethoxychalcone exhibited the highest anticancer activity among the isolated compounds from Bidens biternata. It demonstrated an LD50 value of 236.7 µg/mL. [] This suggests its potential as a lead compound for developing anticancer therapies, but further research is needed to understand its mechanism of action and efficacy in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



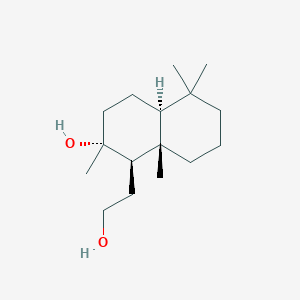
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
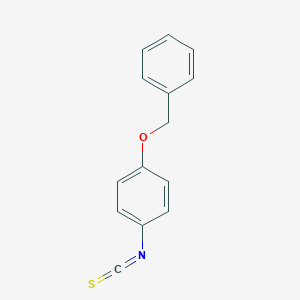
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)

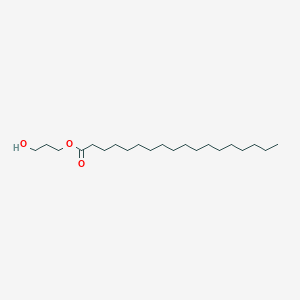




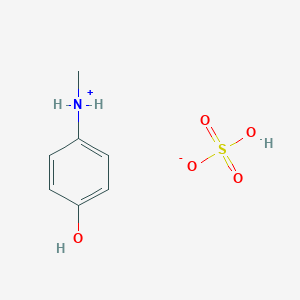
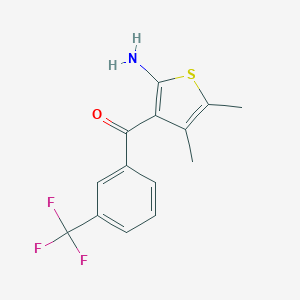
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
